1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-(1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (DMPPD) is a heterocyclic compound that has recently been studied for its potential applications in various fields. DMPPD is a heterocyclic compound composed of carbon, hydrogen, nitrogen, and oxygen atoms, and it has a molecular weight of 260.3 g/mol. DMPPD is a yellow-orange crystalline solid at room temperature and is soluble in water and ethanol.
Scientific Research Applications
1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been investigated for its potential applications in various fields, including biochemistry, medicinal chemistry, and materials science. In biochemistry, this compound has been used as an inhibitor of enzymes, such as cytochrome P450, and as a probe for the study of protein-protein interactions. In medicinal chemistry, this compound has been used as an antifungal agent and as a potential anti-cancer agent. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is not fully understood, but it is known to interact with proteins and enzymes. In particular, this compound has been shown to interact with cytochrome P450, an enzyme involved in the metabolism of drugs and other xenobiotics. This compound has also been shown to bind to and inhibit the activity of other enzymes, such as proteases, kinases, and phosphatases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it has been shown to have a wide range of effects in vitro. This compound has been shown to inhibit the activity of cytochrome P450, which could lead to an increase in the amount of drugs and other xenobiotics in the body. This compound has also been shown to inhibit the activity of other enzymes, such as proteases, kinases, and phosphatases. In addition, this compound has been shown to have anti-cancer and anti-fungal activity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione in laboratory experiments include its low cost and availability, its relatively low toxicity, and its ability to interact with proteins and enzymes. The main limitation of using this compound in laboratory experiments is its instability in aqueous solutions.
Future Directions
For the study of 1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione include further research into its mechanism of action, its potential applications in biochemistry, medicinal chemistry, and materials science, and its potential use as a therapeutic agent. Additionally, further research could be conducted on the synthesis of this compound and its potential applications in drug delivery systems. Other potential future directions include investigations into the effects of this compound on the environment and its potential use as a pesticide.
Synthesis Methods
1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can be synthesized by a condensation reaction of p-aminophenol, 5,6-dimethyl-2-pyrimidinol, and phenylhydrazine. The reaction is carried out in aqueous ethanol at room temperature and yields a yellow-orange solid after filtration. The reaction can be simplified to the following equation:
4-Aminophenol + 5,6-Dimethyl-2-pyrimidinol + Phenylhydrazine → 1-(1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
properties
IUPAC Name |
1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-15(2)21-13-22-19(14)23-10-8-16(9-11-23)24-12-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,13,16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYNEWUVIHMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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